Ethyl 4-aminopyrimidine-5-carboxylate

描述

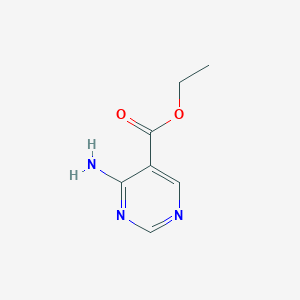

Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C7H9N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 4-aminopyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with guanidine carbonate under basic conditions to form ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This intermediate is then treated with formamide at elevated temperatures (110-130°C) to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution reactions, enabling functional group interconversions.

Example Reaction: Acetylation

Reaction with acetic anhydride under reflux conditions acetylates the amino group:

-

Reagents : Acetic anhydride, reflux

-

Conditions : 2 hours, purification via flash chromatography

-

Product : Ethyl 4-acetamidopyrimidine-5-carboxylate

Mechanism :

The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused pyrimidine systems.

Example: Pyrimido[4,5-d]pyrimidine Formation

Heating with formamide induces cyclization:

-

Reagents : Formamide, 110–130°C

-

Product : Pyrimido[4,5-d]pyrimidine derivatives

-

Notes : Temperature control is critical; decomposition occurs above 140°C .

Mechanism :

Intramolecular condensation forms a bicyclic system via Schiff base intermediates.

Hydrolysis and Esterification

The ethyl ester group undergoes hydrolysis or transesterification.

Acid-Catalyzed Hydrolysis

Alkaline Hydrolysis

-

Reagents : NaOH/H₂O, reflux

-

Product : Sodium salt of the carboxylic acid

Oxidation and Reduction

The amino and ester groups are susceptible to redox reactions.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | 4-Nitroso-pyrimidine-5-carboxylate | 70–85% | |

| Reduction | LiAlH₄ | 4-Aminopyrimidine-5-methanol | 45–60% |

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally similar compounds:

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Conditions : EtOH/H₂O, 80°C

-

Substrate : Aryl boronic acids

Reaction Optimization Data

Recent studies highlight improved synthetic protocols:

科学研究应用

Pharmaceutical Applications

EAPC serves as a vital intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential in treating various diseases, especially cancer and viral infections.

Anticancer Activity

Research has demonstrated that EAPC derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, a study highlighted the synthesis of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates, which showed promising antiproliferative activity against the MCF-7 breast cancer cell line with IC50 values in the nanomolar range . This indicates the potential of EAPC derivatives in overcoming multidrug resistance in cancer treatment.

Antiviral Properties

EAPC is being investigated for its antiviral properties, particularly in the development of compounds that inhibit viral replication mechanisms. The structural modifications of EAPC have led to compounds that target viral enzymes, enhancing their efficacy against specific viruses.

Agricultural Chemistry

EAPC is utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides. Its role in enhancing crop yields makes it a valuable compound in agricultural science.

Pesticide Development

Research indicates that EAPC derivatives can enhance the performance of existing pesticides by modifying their chemical structure to improve bioactivity and reduce environmental impact . This application is crucial for developing sustainable agricultural practices.

Biochemical Research

In biochemical research, EAPC is employed to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets makes it an essential compound for understanding complex biochemical processes.

Enzyme Inhibition Studies

EAPC has been used to investigate its effects on specific enzymes involved in metabolic pathways. Studies have shown that modifications to its structure can lead to compounds that effectively inhibit key enzymes, providing insights into metabolic regulation .

Material Science

EAPC is being explored for its potential applications in material science, particularly in developing novel materials with enhanced properties.

Polymer Development

The compound's unique structure allows it to be incorporated into polymer matrices, potentially leading to materials with improved mechanical and thermal properties. Research is ongoing to optimize these materials for various industrial applications.

Case Studies

作用机制

The mechanism of action of ethyl 4-aminopyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .

相似化合物的比较

Ethyl 4-aminopyrimidine-5-carboxylate is unique compared to other similar compounds due to its specific functional groups and structural features. Similar compounds include:

- 4-Aminopyrimidine-5-carbaldehyde

- Mthis compound

- 1-(4-Aminopyrimidin-5-yl)ethanone

- 4,6-Diaminopyrimidine-5-carbaldehyde

These compounds share the pyrimidine core but differ in their substituents, leading to variations in their chemical reactivity and applications.

生物活性

Ethyl 4-aminopyrimidine-5-carboxylate (EAPC) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article explores the synthesis, biological activity, and therapeutic potential of EAPC, drawing from diverse research findings.

Chemical Structure and Synthesis

EAPC is characterized by the molecular formula C₇H₉N₃O₂. The synthesis of EAPC typically involves cyclocondensation reactions that yield various pyrimidine derivatives. For instance, one method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with amidine hydrochloride, resulting in a mixture that includes EAPC . The compound can also be synthesized through other routes that involve modifications of pyrimidine scaffolds to enhance biological activity.

Anticancer Properties

EAPC has shown promising cytotoxic and antiproliferative activities against various cancer cell lines. Research indicates that compounds similar to EAPC can inhibit key protein kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and Aurora kinases. For example, thienopyrimidine derivatives have demonstrated IC₅₀ values in the low nanomolar range against these targets, suggesting that EAPC and its analogs may possess similar efficacy .

In a recent study, EAPC was evaluated for its cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicated that EAPC exhibited significant antiproliferative activity with IC₅₀ values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 9.1 | |

| This compound | MDA-MB-231 | 11.73 | |

| 5-Fluorouracil | MCF-7 | 17.02 |

The mechanism underlying the anticancer activity of EAPC appears to involve the inhibition of tyrosine kinases, which are crucial for cell signaling pathways related to proliferation and survival in cancer cells. Specifically, EAPC may act as a modulator of ATP-binding cassette (ABC) transporters, which are often overexpressed in multidrug-resistant cancer cells . This modulation can enhance the accumulation of chemotherapeutic agents within cancer cells, thereby increasing their efficacy.

Case Studies and Research Findings

Several studies have focused on the biological implications of EAPC:

- Study on Cytotoxicity : A study investigated various thienopyrimidine derivatives alongside EAPC for their cytotoxic effects on human cancer cell lines. The results highlighted that modifications in the structure significantly influenced their potency against different targets .

- Antiproliferative Activity : Another research effort assessed the antiproliferative effects of EAPC on multiple cell lines. It was found that EAPC not only inhibited cell growth but also induced apoptosis in treated cells .

- Safety Profile Evaluation : Preliminary toxicity assessments have indicated a favorable safety profile for EAPC when administered in vivo, suggesting potential for further development as an anticancer agent .

属性

IUPAC Name |

ethyl 4-aminopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBDJDIJXFWRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498958 | |

| Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-35-9 | |

| Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。